

Application Notes and Protocols for the Quantification of Perampanel

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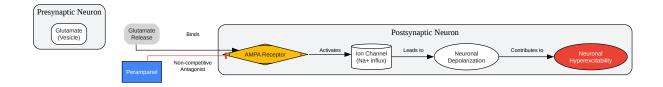
Introduction

Perampanel, marketed under the brand name Fycompa®, is a highly selective, non-competitive antagonist of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It is utilized as an adjunctive therapy for partial-onset seizures and primary generalized tonic-clonic seizures.[1][3] Monitoring the plasma concentration of Perampanel can be crucial for optimizing clinical response in patients.[4] This document provides detailed application notes and protocols for the quantification of Perampanel in biological matrices, primarily human plasma, using various analytical techniques.

Mechanism of Action

Perampanel's primary mechanism of action involves the non-competitive antagonism of AMPA-type glutamate receptors on post-synaptic neurons.[1] Glutamate is the principal excitatory neurotransmitter in the central nervous system. In epileptic conditions, excessive glutamatergic activity contributes to the generation and spread of seizures. By binding to an allosteric site on the AMPA receptor, Perampanel reduces the receptor's response to glutamate, thereby decreasing neuronal hyperexcitability and suppressing seizure activity.[1][2]





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Caption: Perampanel's mechanism of action.

Quantitative Data Summary

The following tables summarize the validation parameters for various analytical methods used for Perampanel quantification.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Method	Linearity (ng/mL)	LLOQ (ng/mL)	Precision (%CV)	Accuracy (%)	Reference
HPLC-UV	25 - 1000	25	Intra-day: ≤ 7.4, Inter-day: ≤ 7.4	96.4 - 113.3	
HPLC-FLD	3.75 - 300	3.75	Intra-day: 5.16 - 10.71, Inter-day: 5.16 - 10.71	99.40 - 107.89	[5][6]
RP-HPLC	200 - 10000	200	-	-	[7]

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods



Linearity (ng/mL)	LLOQ (ng/mL)	Precision (%CV)	Accuracy (%)	Reference
2.5 - 2800	2.5	Intra-assay & Inter-assay: within acceptance criteria	within acceptance criteria	[8]
2.00 - 500	2.00	Intra-day: 2.4 - 6.8, Inter-day: 3.1 - 3.8	Intra-day: 97.6 - 104.9, Inter-day: 98.9 - 103.5	[9]
1.00 - 2000	1.00	Intra-batch & Inter-batch: within acceptable criteria	within acceptable criteria	[10]
100 - 3200	-	Within-run & Between-run: ≤ 11.03	-1.07 - 6.69 (bias)	[11]

Experimental Protocols

Protocol 1: Quantification of Perampanel in Human Plasma by LC-MS/MS

This protocol is based on a simple and rapid method suitable for high-throughput analysis.[9] [12]

- 1. Materials and Reagents
- Perampanel reference standard
- Perampanel-d5 (internal standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)

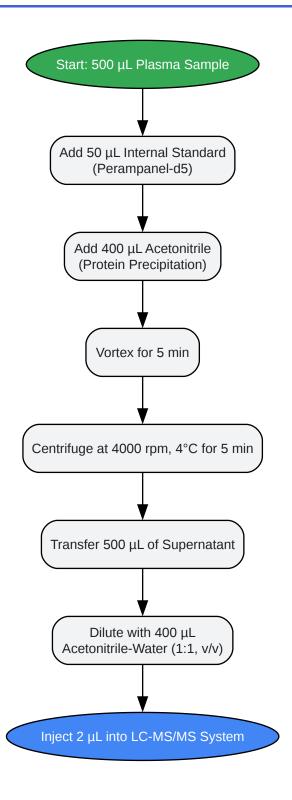






- Formic acid
- Ammonium formate
- Human plasma (blank)
- 2. Sample Preparation





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Caption: LC-MS/MS sample preparation workflow.

3. Chromatographic Conditions



- LC System: Standard HPLC or UHPLC system
- Column: ZORBAX Eclipse XDB-Phenyl (4.6 mm × 75 mm, 3.5 μm) or equivalent[9]
- Mobile Phase A: Water with 5 mmol/L ammonium acetate and 0.1% formic acid[9]
- Mobile Phase B: Acetonitrile-water (95:5, v/v)[9]
- Flow Rate: 0.9 mL/min[9]
- Gradient: A binary gradient can be optimized for separation.
- Injection Volume: 2 μL[12]
- 4. Mass Spectrometric Conditions
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive[10][12]
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Perampanel: m/z 350.2 → 247.4[12]
 - Perampanel-d5 (IS): m/z 355.0 → 248.2[12]
- 5. Calibration and Quality Control
- Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of Perampanel.
- The calibration range is typically 2.00 to 500 ng/mL.[9]
- QC samples should be prepared at low, medium, and high concentrations.



Protocol 2: Quantification of Perampanel in Human Plasma by HPLC-UV

This protocol provides a cost-effective method for therapeutic drug monitoring.[4]

- 1. Materials and Reagents
- Perampanel reference standard
- Promethazine hydrochloride (internal standard)
- Acetonitrile (HPLC grade)
- · Phosphoric acid
- Human plasma (blank)
- 2. Sample Preparation
- To 200 μL of human plasma, add the internal standard.
- Perform protein precipitation with acetonitrile.
- Evaporate the solvent and reconstitute the residue in the mobile phase.
- 3. Chromatographic Conditions
- HPLC System: Standard HPLC system with a UV detector
- Column: Two reverse-phase monolithic columns in sequence[4]
- Mobile Phase: Water/acetonitrile (60:40 v/v) with 1 mL/L phosphoric acid[4]
- Flow Rate: 1.5 mL/min[4]
- Detection Wavelength: 320 nm[4]
- Injection Volume: Not specified, can be optimized.



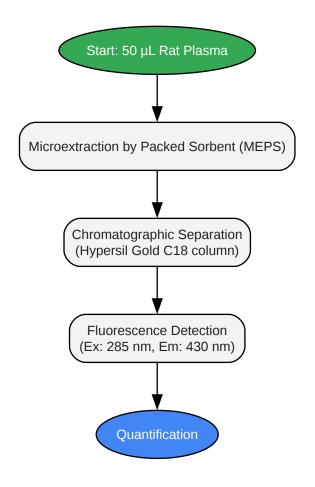
- 4. Calibration and Quality Control
- Prepare calibration standards and QC samples in blank human plasma.
- The calibration range is typically 25 to 1000 ng/mL.[4]

Protocol 3: Quantification of Perampanel in Rat Plasma by HPLC-FLD

This protocol is suitable for preclinical studies in small animal models.[5][6]

- 1. Materials and Reagents
- · Perampanel reference standard
- Valsartan (internal standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Triethylamine
- Orthophosphoric acid
- Rat plasma (blank)
- 2. Sample Preparation
- Utilize microextraction by packed sorbent (MEPS) for sample cleanup of 50 μL of rat plasma.
 [5][6]
- 3. Chromatographic Conditions





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Caption: HPLC-FLD analysis workflow.

- HPLC System: Standard HPLC system with a fluorescence detector
- Column: Hypersil Gold octadecyl silane column (250 × 4.6 mm, 5 μm)[5][6]
- Mobile Phase: Acetonitrile–methanol–water (275:275:450, v/v/v) containing 50 μ L triethylamine, with pH adjusted to 3.25 with orthophosphoric acid[5][6]
- Flow Rate: 1.25 mL/min[5][6]
- Fluorescence Detection:
 - Excitation: 285 nm[5][6]
 - Emission: 430 nm[5][6]



- 4. Calibration and Quality Control
- Prepare calibration standards and QC samples in blank rat plasma.
- The linearity range is typically 3.75 to 300 ng/mL.[5][6]

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